[(2,5-Dimethoxyphenyl)methyl](propyl)amine
Overview
Description
(2,5-Dimethoxyphenyl)methylamine is a chemical compound that belongs to the class of phenethylamine derivatives. It was first synthesized in the 1960s by the American chemist Alexander Shulgin and was popularized as a hallucinogenic drug in the counterculture movement of the 1960s and the 1970s.
Preparation Methods
The synthesis of (2,5-Dimethoxyphenyl)methylamine typically involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2,5-dimethoxyphenethylamine. The final step involves the alkylation of 2,5-dimethoxyphenethylamine with propyl bromide to produce (2,5-Dimethoxyphenyl)methylamine .
Chemical Reactions Analysis
(2,5-Dimethoxyphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of methoxy groups on the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other phenethylamine derivatives.
Biology: It has been studied for its effects on the central nervous system and its potential use as a research tool in neuropharmacology.
Medicine: Research has explored its potential therapeutic applications, although its use is limited due to its psychoactive properties.
Industry: It is used in the production of certain dyes and pigments.
Mechanism of Action
Comparison with Similar Compounds
(2,5-Dimethoxyphenyl)methylamine is similar to other phenethylamine derivatives such as:
2,5-Dimethoxy-4-methylamphetamine (DOM):
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another hallucinogenic compound with similar effects.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Known for its potent hallucinogenic effects. What sets (2,5-Dimethoxyphenyl)methylamine apart is its unique combination of methoxy and propyl groups, which contribute to its distinct pharmacological profile
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-7-13-9-10-8-11(14-2)5-6-12(10)15-3/h5-6,8,13H,4,7,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEALHPTUWORBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CC(=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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